Napamezole, also known as WIN-51181, is an α2 adrenergic receptor antagonist potentially for the treatment of major depressive disorder and anxiety. Napamezole reversed clonidine-induced decreased in twitch height in the electrically stimulated rat vas deferens. Napamezole also antagonized methoxamine-induced contractions (alpha-1) of the rat vas deferens with a Kb of 135 nM.
Related Compounds
Clonidine
Idazoxan
Relevance: Idazoxan serves as a reference compound for comparing the alpha-2 adrenergic receptor antagonist potency of Napamezole [, ]. In various in vivo and in vitro studies, Idazoxan consistently demonstrates higher potency compared to Napamezole in antagonizing the effects of alpha-2 adrenergic receptor agonists like Clonidine. This suggests that while both compounds target the same receptor, Idazoxan might have a stronger binding affinity or a more favorable pharmacological profile compared to Napamezole.
Yohimbine
Relevance: Yohimbine, like Idazoxan, serves as a reference compound to evaluate Napamezole's alpha-2 adrenergic receptor antagonist properties [, ]. In comparative studies, Yohimbine generally exhibits higher potency than Napamezole in blocking alpha-2 adrenergic receptors, indicating a potential difference in their binding affinities or downstream signaling effects.
Rauwolscine
Relevance: Rauwolscine is used alongside other alpha-2 adrenergic receptor antagonists to characterize and compare the pharmacological profile of Napamezole []. The studies reveal that while both compounds effectively block alpha-2 adrenergic receptors, their relative potencies differ depending on the specific experimental model used, suggesting subtle differences in their pharmacological profiles.
Tolazoline
Relevance: Tolazoline, with its broader alpha-adrenergic receptor blocking profile, is included in the research to provide a comparative assessment of Napamezole's selectivity for alpha-2 adrenergic receptors []. The findings demonstrate that Napamezole exhibits a higher selectivity for alpha-2 adrenergic receptors compared to Tolazoline.
Piperoxan
Relevance: Similar to Tolazoline, Piperoxan helps to assess the selectivity profile of Napamezole by providing a comparison point for non-selective alpha-adrenergic receptor antagonism []. The research demonstrates that Napamezole shows greater selectivity for alpha-2 adrenergic receptors compared to Piperoxan, highlighting its more targeted pharmacological activity.
RS21361
Relevance: RS21361 is another reference compound used to understand the relative potency and efficacy of Napamezole in blocking alpha-2 adrenergic receptors [, ]. Comparative analyses indicate that Napamezole might have a different pharmacological profile compared to RS21361, as their relative potencies vary depending on the specific experimental assay used to assess their alpha-2 adrenergic receptor blocking activities.
Phentolamine
Relevance: Phentolamine is included in the studies as a reference compound for non-selective alpha-adrenergic receptor antagonism, helping to define the selectivity profile of Napamezole []. The findings confirm that Napamezole displays greater selectivity for alpha-2 adrenergic receptors compared to Phentolamine, indicating a more targeted pharmacological effect.
Prazosin
Relevance: Prazosin is utilized as a tool compound to assess the alpha-1 adrenergic receptor activity of Napamezole and to determine its selectivity for alpha-2 adrenergic receptors []. The research indicates that while Napamezole does exhibit some affinity for alpha-1 adrenergic receptors, its primary target is the alpha-2 adrenergic receptor, as demonstrated by its significantly higher potency in blocking this receptor subtype.
Methoxamine
Relevance: Methoxamine is employed in the studies to investigate the ability of Napamezole to antagonize alpha-1 adrenergic receptor-mediated effects []. The findings demonstrate that Napamezole can effectively block Methoxamine-induced contractions in rat vas deferens, indicating its ability to antagonize alpha-1 adrenergic receptors, although with lower potency compared to its alpha-2 adrenergic receptor antagonist activity.
Mianserin
Relevance: Mianserin serves as a reference compound with known alpha-2 adrenergic receptor antagonist properties, allowing for a comparative assessment of Napamezole's potency and selectivity [, ]. While both compounds share the ability to block alpha-2 adrenergic receptors, Mianserin possesses additional pharmacological actions, highlighting the potential for distinct therapeutic profiles.
Compound Description: This compound is a structurally related analog of Napamezole, designed as part of a research effort to develop new antidepressants with combined alpha-2 adrenoceptor antagonist and monoamine uptake inhibitor properties [].
Compound Description: This compound is another structurally related analog of Napamezole, also designed as part of the same research effort to develop new antidepressants [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK-0773 is a selective androgen receptor modulator for the prevention and treatment of muscle wasting associated with cancer. MK-0773 is a selective androgen receptor modulator designed to improve muscle function while minimizing effects on other tissues, inducing increases in LBM (Lean Body Mass).
MK-0812 is a potent C-C chemokine receptor type 2 (CCR2) antagonist (IC50 = 5 nM for human CCR2). In a mouse model of antibody-induced arthritis, MK-0812 did not affect disease severity. Clinical trials for the use of MK-0812 for rheumatoid arthritis and multiple sclerosis were terminated early due to a lack of efficacy. MK-0812 is a potent C-C chemokine receptor type 2 (CCR2) antagonist. MK-0812 is a potent and selective CCR2 antagonist. Chemokine (C-C motif) receptor 2 (CCR2) is central for the migration of monocytes into inflamed tissues. The inhibition of CCR2 signaling represents a potential therapeutic approach for treatment of metastasis without affecting homeostatic functions.
MK 0767 is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, has been studied as a potential treatment of type 2 diabetes and dyslipidemia.
MK-0873 is a phosphodiesterase 4 (PDE4) inhibitor. Along with a minipig skin biopsy model, it has shown as an innovative tool to design topical formulation to achieve desired pharmacokinetics in humans.
MK-0916 is an 11β-hydroxysteroid dehydrogenase type 1 inhibitor used for patients with type 2 diabetes mellitus and metabolic syndrome and obesity-related disorders. MK-0916 produces mechanism-based activation of the hypothalamic-pituitary-adrenal axis, resulting in mean increases in adrenal androgen levels that remains within the normal range.